molecular formula C20H23NO2 B2934810 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide CAS No. 1396716-05-4

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide

Cat. No. B2934810
CAS RN: 1396716-05-4
M. Wt: 309.409
InChI Key: CBJJCISWKPLIDZ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-bond structures, and 3D models .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product.


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within a molecule and the types of bonds between them .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, solubility, and density. Chemical properties refer to a substance’s ability to undergo changes that transform it into different substances. These can include reactivity, flammability, and types of chemical reactions .

Scientific Research Applications

Synthesis and Analytical Characterization

Compounds with cyclobutanecarboxamide structures are often synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives showcases the diverse structural possibilities and the detailed analytical characterizations, including IR spectroscopy and 1H-NMR spectroscopy, which are crucial for understanding the compound's properties (Özer et al., 2009).

Structural Analysis and Activity

Research on compounds like N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, an inhibitor of the fat mass and obesity-associated protein (FTO), reveals the potential of cyclobutanecarboxamide derivatives in the development of therapeutic agents. The novel binding site discovered for this inhibitor underscores the importance of structural analysis in identifying new therapeutic targets (He et al., 2015).

Chemical Synthesis Techniques

In the context of cyclobutane derivatives, the palladium-catalyzed sequential carbon-carbon bond cleavage/formation producing arylated benzolactones demonstrates advanced chemical synthesis techniques. This process involves transforming 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, highlighting the cyclobutane ring's versatility in chemical reactions (Matsuda et al., 2008).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Safety data sheets provide information about the safety and hazards of a chemical compound. They include information on the compound’s physical and chemical properties, potential health hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .

properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-20(23,14-21-19(22)17-8-5-9-17)18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-4,6-7,10-13,17,23H,5,8-9,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJJCISWKPLIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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